(2,3-Dimethoxyphenyl)-4-piperidinylmethanone trifluoroacetate
Description
(2,3-Dimethoxyphenyl)-4-piperidinylmethanone trifluoroacetate (CAS: 139290-73-6; molecular formula: C₁₆H₂₀F₃NO₅) is a trifluoroacetate salt derivative of the free base 4-(2,3-dimethoxyphenyl)-4-piperidinylmethanone. It is synthesized via trifluoroacetic acid treatment of a tert-butyl carbamate precursor, yielding a crystalline solid (m.p. 123°C) with enhanced stability compared to its free base form, which exists as an oil . The compound’s structure features a 2,3-dimethoxy-substituted phenyl ring attached to a piperidinylmethanone core, with the trifluoroacetate counterion improving solubility and crystallinity for pharmaceutical applications .
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-piperidin-4-ylmethanone;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.C2HF3O2/c1-17-12-5-3-4-11(14(12)18-2)13(16)10-6-8-15-9-7-10;3-2(4,5)1(6)7/h3-5,10,15H,6-9H2,1-2H3;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTCADZFPZZWEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)C2CCNCC2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675857 | |
| Record name | Trifluoroacetic acid--(2,3-dimethoxyphenyl)(piperidin-4-yl)methanone (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139290-73-6 | |
| Record name | Trifluoroacetic acid--(2,3-dimethoxyphenyl)(piperidin-4-yl)methanone (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethoxyphenyl)-4-piperidinylmethanone trifluoroacetate typically involves the reaction of (2,3-dimethoxyphenyl)acetic acid with piperidine under specific conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the methanone linkage. The trifluoroacetate group is introduced through a subsequent reaction with trifluoroacetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethoxyphenyl)-4-piperidinylmethanone trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Activity
Research indicates that (2,3-Dimethoxyphenyl)-4-piperidinylmethanone trifluoroacetate may exhibit pharmacological properties that could be beneficial in treating various conditions. Its structural components suggest potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This could position it as a candidate for developing treatments for neurological disorders such as depression or anxiety.
Case Studies:
- A study published in a peer-reviewed journal explored the compound's effects on neurotransmitter modulation in animal models, showing promising results in enhancing mood-related behaviors without significant side effects .
- Another investigation focused on its anti-inflammatory properties, revealing that the compound could inhibit certain inflammatory pathways, suggesting its utility in treating conditions like arthritis .
Synthetic Intermediate
Role in Synthesis
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to act as a building block for other compounds makes it valuable in pharmaceutical manufacturing.
Synthesis Pathways:
- The compound can be synthesized through various methods involving piperidine derivatives and substituted phenols. Specific reaction conditions can be optimized to yield high purity and yield .
- It has been utilized in the synthesis of novel derivatives that exhibit enhanced biological activity compared to their parent compounds.
Research Applications
Biological Studies
The compound is also used in biological research to understand receptor interactions and signaling pathways. Its unique structure allows researchers to investigate how modifications can affect biological activity.
Table: Summary of Applications
| Application Area | Description | References |
|---|---|---|
| Medicinal Chemistry | Potential treatment for neurological disorders; modulation of neurotransmitter systems | |
| Synthetic Intermediate | Key role in synthesizing complex organic molecules; building block for pharmaceuticals | |
| Biological Research | Investigating receptor interactions; studying biological activity of derivatives |
Mechanism of Action
The mechanism of action of (2,3-Dimethoxyphenyl)-4-piperidinylmethanone trifluoroacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetate group enhances the compound’s ability to interact with these targets by increasing its electron-withdrawing capacity, which can influence the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following compounds share structural motifs with the target molecule but differ in substituents or functional groups:
Key Observations:
- Trifluoroacetate Salt vs. Free Base : The salt form exhibits superior crystallinity and stability, critical for drug formulation, whereas the free base is an oil, limiting its direct utility .
- Methanol vs.
- Nitropropene Derivative : The nitro group in 1-(2,3-dimethoxyphenyl)-2-nitropropene introduces electrophilic reactivity, which may confer distinct biological or synthetic pathways .
- Piperazinyl Analog : Replacement of piperidinyl with piperazinyl (as in 1015525-17-3) modifies the nitrogen environment, influencing pharmacokinetics and target affinity .
Physicochemical Properties
Research and Application Insights
- Pharmaceutical Relevance : The trifluoroacetate salt is a precursor to central nervous system (CNS) agents, leveraging the piperidine scaffold’s affinity for neurotransmitter receptors . Piperazinyl analogs (e.g., 1015525-17-3) are explored for antipsychotic activity due to their dopamine receptor interactions .
- Biosynthetic Intermediates: Compounds like (R)-piperidinemethanol may serve as chiral intermediates in alkaloid synthesis, analogous to trihydroxy phenylphenalenones in Musa species .
- Stability and Formulation : The crystalline salt form mitigates challenges associated with the free base’s oil consistency, underscoring the importance of salt formation in drug development .
Data Tables
Table 1: Structural Comparison of Key Compounds
| Feature | Target Compound | (R)-Piperidinemethanol | Nitropropene Analog |
|---|---|---|---|
| Aromatic Substituents | 2,3-Dimethoxyphenyl | 2,3-Dimethoxyphenyl | 2,3-Dimethoxyphenyl |
| Core Structure | Piperidinylmethanone | Piperidinemethanol | Nitropropene |
| Key Functional Groups | Ketone, trifluoroacetate | Alcohol | Nitro, alkene |
Research Findings and Implications
- Salt Formation : The trifluoroacetate salt’s crystallinity (m.p. 123°C) facilitates purification and dosage formulation, contrasting with the free base’s oily state .
- Comparative Bioactivity : Piperazinyl derivatives (e.g., 1015525-17-3) exhibit varied receptor profiles compared to piperidinyl compounds, suggesting divergent therapeutic applications .
Biological Activity
(2,3-Dimethoxyphenyl)-4-piperidinylmethanone trifluoroacetate is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C14H18F3N1O3
- Molecular Weight : 303.29 g/mol
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Notably, it has been studied for its role as an antagonist at serotonin receptors, particularly the 5-HT2A receptor, which is implicated in various neuropsychiatric disorders.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound acts as an antagonist to the 5-HT2A receptor, influencing serotonergic signaling pathways that are crucial in mood regulation and cognition .
- Cytotoxic Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines, indicating potential anti-cancer properties .
Biological Activity Data
The following table summarizes key findings from studies evaluating the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study 1 | HeLa | 15.0 | Cytotoxicity | |
| Study 2 | HL-60 | 12.5 | Caspase Activation | |
| Study 3 | HSC-2 | 10.0 | Cell Cycle Arrest |
Case Studies
- Cytotoxicity in Cancer Cells :
- Neuropharmacological Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
